molecular formula C10H9FN4 B1444265 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine CAS No. 1489634-55-0

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine

Cat. No.: B1444265
CAS No.: 1489634-55-0
M. Wt: 204.2 g/mol
InChI Key: PWCREMJBODODMS-UHFFFAOYSA-N
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Description

The compound “5-fluoropyridin-3-yl” is a chemical compound that has gained popularity among scientists conducting research in various fields, including pharmacology and neuroscience. It has a molecular weight of 126.13 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “5-fluoropyridin-3-yl”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular formula of “5-fluoropyridin-3-yl” is C6H7FN2 . The SMILES string representation is NCc1cncc(F)c1 .


Physical and Chemical Properties Analysis

The compound “5-fluoropyridin-3-yl” has a density of 1.2±0.1 g/cm3, a boiling point of 194.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.1±3.0 kJ/mol and a flash point of 71.5±23.2 °C .

Scientific Research Applications

Environmental Science Applications

PFAS Removal by Amine-Functionalized Sorbents

  • Amine-containing sorbents, due to their electrostatic interactions and hydrophobic properties, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The structure of 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine suggests potential utility in designing next-generation sorbents for environmental remediation efforts (Ateia et al., 2019).

Pharmaceutical Applications

Anticancer Research

  • Compounds containing fluoropyridinyl groups have been explored for their antitumor activity, particularly in the context of fluoropyrimidine drugs such as 5-fluorouracil (5-FU). These drugs are cornerstone treatments for various solid tumors, and modifications to their structure can significantly impact their pharmacokinetics, efficacy, and toxicity profiles. The unique structure of this compound could offer novel insights into drug design and optimization for cancer therapy (Gmeiner, 2020).

Chemical Synthesis Applications

Metallation of π-Deficient Heteroaromatic Compounds

  • The study of metallation reactions of fluoropyridines, including regioselectivity and reaction conditions, is crucial for synthetic chemistry, offering pathways to synthesize complex molecules for various applications. The insights from such studies can be directly applicable to the synthesis and functionalization of compounds like this compound, enabling the creation of novel molecules with designed properties (Marsais & Quéguiner, 1983).

Safety and Hazards

The safety information for “5-fluoropyridin-3-yl” compounds indicates that they are classified under GHS05 and GHS07 pictograms, with a signal word of "Danger" . The hazard statements include H302, H312, H315, H318, H332, and H335 .

Properties

IUPAC Name

6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-12-10-3-2-9(14-15-10)7-4-8(11)6-13-5-7/h2-6H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCREMJBODODMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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